Pregnanetriol
Overview
Description
Mechanism of Action
Target of Action
Pregnanetriol, or 5β-pregnane-3α,17α,20α-triol, is a steroid and an inactive metabolite of progesterone . It primarily targets the 21-hydroxylase enzyme . This enzyme plays a crucial role in the biosynthesis of glucocorticoids, mineralocorticoids, and sex steroids .
Mode of Action
This compound is a urinary metabolite of 17-hydroxyprogesterone (17OHP), a substrate of 21-hydroxylase . The interaction of this compound with its target, the 21-hydroxylase enzyme, is part of a larger biochemical pathway that leads to the production of cortisol .
Biochemical Pathways
The biochemical pathway involving this compound is part of the larger steroid hormone biosynthesis pathway. In this pathway, 17-hydroxyprogesterone is converted into 11-deoxycortisol by the 21-hydroxylase enzyme . This compound is a downstream metabolite of this process . The resulting changes in this pathway can affect the production of cortisol, a crucial hormone for various physiological processes .
Pharmacokinetics
The pharmacokinetics of this compound are closely related to its role as a metabolite of 17-hydroxyprogesterone. It is excreted in the urine, and its levels can be measured over a period of 24 hours . Elevated urine this compound levels suggest conditions such as adrenogenital syndrome . In monitoring treatment with cortisol replacement, elevated urine this compound levels indicate insufficient dosage of cortisol .
Result of Action
The primary result of this compound’s action is its role in indicating the levels of 17-hydroxyprogesterone and the activity of the 21-hydroxylase enzyme . Elevated levels of this compound in the urine can suggest conditions like adrenogenital syndrome . It can also be used to monitor the dosage of cortisol replacement therapy .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, certain environmental endocrine disruptors can modulate the action of nuclear receptors like the pregnane X receptor, which can in turn affect the metabolism of steroid hormones . .
Biochemical Analysis
Biochemical Properties
Pregnanetriol is formed during the metabolism of 17α-hydroxy progesterone . This process involves the reduction of the double bond in ring A and the ketone groups at position 3 and 20 . This compound interacts with various enzymes and proteins, including 21-hydroxylase, a key enzyme involved in its formation .
Cellular Effects
The presence of this compound in cells is indicative of 21-hydroxylase deficiency . This deficiency leads to an impaired negative feedback drive and increased ACTH secretion, resulting in excess 17OHP and adrenal androgens .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interactions with various biomolecules. It is a urinary metabolite of 17OHP, indicating its role in the metabolic pathway of this hormone .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can be monitored over time. It has been found that the first morning this compound value correlates significantly with 17OHP before the morning medication .
Metabolic Pathways
This compound is involved in the metabolic pathway of 17α-hydroxy progesterone . This pathway involves the reduction of the double bond in ring A and the ketone groups at position 3 and 20 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Pregnanetriol can be synthesized through the reduction of 17α-hydroxyprogesterone. The process involves the reduction of the carbonyl groups at positions 3 and 20 to hydroxyl groups, resulting in the formation of this compound. This reaction typically requires specific reducing agents and controlled conditions to ensure the correct stereochemistry of the product .
Industrial Production Methods: Industrial production of this compound involves the use of advanced chromatographic techniques to isolate and purify the compound from biological samples. Gas chromatography, often coupled with mass spectrometry, is commonly used to achieve high purity and yield .
Chemical Reactions Analysis
Types of Reactions: Pregnanetriol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized to form this compound-20-sulfate using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Oxidation: this compound-20-sulfate
Reduction: Pregnanediol
Substitution: Various ester or ether derivatives depending on the substituent used.
Scientific Research Applications
Pregnanetriol has several scientific research applications across various fields:
Chemistry: Used as a reference standard in chromatographic analysis and as a starting material for the synthesis of other steroid derivatives.
Biology: Serves as a biomarker for studying steroid metabolism and endocrine disorders.
Medicine: Utilized in diagnostic tests for congenital adrenal hyperplasia and other adrenal gland disorders.
Industry: Employed in the production of steroid-based pharmaceuticals and in the development of diagnostic assays
Comparison with Similar Compounds
Pregnanediol: Another metabolite of progesterone, differing by the presence of only two hydroxyl groups.
Pregnanetriolone: A related compound with a ketone group at position 20 instead of a hydroxyl group.
17α-Hydroxyprogesterone: The precursor to pregnanetriol in the metabolic pathway.
Uniqueness: this compound is unique due to its specific role as a biomarker for adrenal gland disorders. Its presence in urine is a direct indicator of the metabolic activity involving progesterone and its derivatives, making it a valuable tool in clinical diagnostics .
Properties
IUPAC Name |
(3R,5R,8R,9S,10S,13S,14S,17R)-17-[(1S)-1-hydroxyethyl]-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,14,15,16-tetradecahydrocyclopenta[a]phenanthrene-3,17-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H36O3/c1-13(22)21(24)11-8-18-16-5-4-14-12-15(23)6-9-19(14,2)17(16)7-10-20(18,21)3/h13-18,22-24H,4-12H2,1-3H3/t13-,14+,15+,16+,17-,18-,19-,20-,21-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCPADBBISMMJAW-UHHUKTEYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CCC2C1(CCC3C2CCC4C3(CCC(C4)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CC[C@H](C4)O)C)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H36O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00911364 | |
Record name | Pregnanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
336.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1098-45-9, 13933-75-0 | |
Record name | Pregnanetriol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1098-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pregnanetriol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001098459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1098-45-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52760 | |
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Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Pregnanetriol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00911364 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-β-pregnane-3-α,17-α,20-α-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.862 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | (20R)-5α-pregnane-3α,17,20-triol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.266 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PREGNANE-3,17,20-TRIOL, (3.ALPHA.,5.BETA.,20S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43822S61TB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Pregnanetriol and what is its significance?
A1: this compound (5β-Pregnane-3α,17α,20α-triol) is a metabolic byproduct of 17α-Hydroxyprogesterone, a crucial intermediate in steroid hormone biosynthesis. [] Its measurement in urine serves as a valuable indicator of 17α-Hydroxyprogesterone levels, aiding in the diagnosis and monitoring of conditions impacting steroid synthesis, such as Congenital Adrenal Hyperplasia (CAH). [, , ]
Q2: How does this compound relate to Congenital Adrenal Hyperplasia (CAH)?
A2: CAH frequently stems from a deficiency in the 21-hydroxylase enzyme, a key player in cortisol production. [] This deficiency disrupts the normal steroidogenesis pathway, leading to an accumulation of precursors like 17α-Hydroxyprogesterone and consequently, elevated this compound levels. [, , ] Therefore, elevated this compound in urine serves as a strong indicator of CAH. [, , , , ]
Q3: Can this compound levels differentiate between different types of CAH?
A3: Yes, measuring this compound alongside Δ5-Pregnenetriol can differentiate between the two most common forms of CAH. In 21-hydroxylase deficiency, the ratio of Δ5-Pregnenetriol to this compound is always below 1.0, whereas, in 3β-hydroxysteroid dehydrogenase deficiency, this ratio always exceeds 1.0. [] Additionally, the presence of 11-Ketothis compound is unique to 21-hydroxylase deficiency. []
Q4: Is this compound production limited to the adrenal glands?
A4: No, while the adrenal glands are a major source, research indicates that the testes also contribute to this compound production. [, ] Studies show that administration of human chorionic gonadotropin (HCG), a hormone stimulating testosterone production, increases urinary this compound in men with functioning testes. [] This suggests a testicular origin for a portion of urinary this compound in men. []
Q5: Can pregnancy impact this compound levels?
A5: Yes, pregnancy significantly influences this compound levels. Studies indicate a biphasic increase in urinary this compound during pregnancy, with peaks in the first and third trimesters. [] The initial rise likely originates from the ovaries and potentially the adrenal cortex, while the later surge might stem from the placenta taking over as a primary source of this compound precursors. [, ]
Q6: How does the administration of exogenous hormones affect this compound excretion?
A6: Administration of various hormones can influence this compound excretion. ACTH and SU-4885, both stimulating adrenal hormone production, lead to increased this compound levels. [] Conversely, Triparanol, an inhibitor of cholesterol synthesis (a steroid precursor), causes a decrease in this compound excretion. []
Q7: What is the chemical structure of this compound?
A7: this compound is a pregnane steroid with three hydroxyl groups. Its systematic IUPAC name is 5β-Pregnane-3α,17α,20α-triol.
Q8: Can you describe the molecular formula and weight of this compound?
A8: The molecular formula of this compound is C21H36O3, and its molecular weight is 332.51 g/mol.
Q9: What methods are used to measure this compound levels?
A9: Several analytical techniques can quantify this compound, including:
- Gas Chromatography (GC): This method, often coupled with mass spectrometry (GC/MS), offers high sensitivity and specificity for measuring this compound in various biological samples, including urine and plasma. [, , , ]
- Thin Layer Chromatography (TLC): While less sensitive than GC, TLC provides a simpler and faster method for separating and quantifying this compound in urine. []
- Spectrophotometry: This method involves measuring the absorbance of light by this compound derivatives, but it may be less specific compared to GC or TLC. []
Q10: How are this compound measurements used in clinical settings?
A10: this compound measurement, primarily in urine, is crucial for:
- Diagnosing CAH: Elevated levels, especially in newborns, are strong indicators of CAH. [, ]
- Monitoring CAH treatment: this compound levels help assess the effectiveness of glucocorticoid therapy in managing CAH. [, ]
Q11: How is this compound used in research beyond CAH diagnosis?
A11: this compound serves as a valuable tool in several research areas:
- Non-invasive monitoring of ovarian function: In Asian elephants, urinary this compound fluctuations correlate with ovarian cycles and can be used to monitor reproductive function. []
- Prenatal diagnosis of Smith-Lemli-Opitz syndrome (SLOS): Elevated levels of dehydrothis compound, a derivative of this compound, in maternal urine or serum can potentially serve as a non-invasive prenatal diagnostic marker for SLOS. [, ]
- Understanding steroid metabolism: Studying the excretion patterns of this compound and its related compounds helps researchers elucidate steroid metabolic pathways and identify potential enzymatic defects. [, , , , , , ]
Q12: What are some limitations of using this compound as a diagnostic marker?
A12:
- Specificity: While a strong indicator of CAH, elevated this compound is not exclusive to this condition and can be seen in other conditions affecting steroidogenesis. [, ]
- Factors influencing levels: this compound levels can be affected by various factors including age, sex, pregnancy, and medications, necessitating careful interpretation of results. [, , , ]
Q13: What are potential future research directions regarding this compound?
A13:
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